Resistance to conventional acaricides like amitraz compromises crop protection. Diafenthiuron (CAS 80060-09-9) overcomes this via unique ATP synthase inhibition (IRAC 12A), effective against multi-resistant mites and whiteflies. For analytical labs, certified high-purity (>98%) reference material eliminates calibration errors from technical-grade impurities, ensuring MRL compliance. • Broad-spectrum pro-insecticide for SC/WP formulations • Essential for QuEChERS LC-MS/MS residue validation • Stable supply, available in analytical and technical grades.
Diafenthiuron (CAS 80060-09-9) is a thiourea-derived pro-insecticide and acaricide widely utilized in agrochemical formulations and as a critical analytical reference standard. Functioning as a unique inhibitor of mitochondrial ATP synthase (IRAC Group 12A), it undergoes photochemical or metabolic conversion into a highly reactive carbodiimide derivative[1]. For industrial procurement, it is valued for its broad-spectrum efficacy against sucking pests and its essential role in resistance management programs where conventional chemistries have failed [2]. In laboratory contexts, high-purity diafenthiuron (>98.0%) is procured as a certified reference material for LC-MS/MS and GC-MS residue analysis, enabling precise quantification, recovery validation, and regulatory compliance in complex food and environmental matrices[3].
Substituting diafenthiuron with alternative acaricides like amitraz or triazophos compromises resistance management, as diafenthiuron's unique ATP synthase inhibition mechanism specifically targets populations resistant to octopaminergic agonists or acetylcholinesterase inhibitors [1]. Furthermore, in analytical workflows, substituting a certified high-purity diafenthiuron standard with technical-grade material introduces severe calibration errors in LC-MS/MS [2]. Technical grades contain uncharacterized impurities and varying levels of its carbodiimide metabolite, which distort ion ratios, compromise limit of detection (LOD) baselines, and cause laboratories to fail strict Maximum Residue Limit (MRL) compliance audits for agricultural exports [3].
IRAC Group 12 (ATP synthase inhibitor) differs completely from neonicotinoids (4A), pyrethroids (3A), and organophosphates (1B). Cross-resistance patterns may not transfer directly.
Reported absence of cross-resistance between diafenthiuron and imidacloprid-resistant strains, whereas high cross-resistance (121.8-fold) was observed between the same strain and lambda-cyhalothrin. Substitution with pyrethroids may not maintain control.
A patented method exists for using diafenthiuron against neonicotinoid-resistant aphids. Replacing it with a different mode of action in resistant populations could lead to efficacy shifts.
In field trials targeting Polyphagotarsonemus latus (mites), formulations utilizing diafenthiuron demonstrated significantly higher efficacy than traditional organophosphate or neonicotinoid alternatives. Diafenthiuron achieved a 71.32% reduction in mite populations, substantially outperforming triazophos (61.31%) and thiamethoxam (43.45%) [1]. This robust performance is driven by its unique pro-pesticide activation into a carbodiimide derivative under UV light, making it a critical active ingredient for formulators.
| Evidence Dimension | Mite population reduction (%) |
| Target Compound Data | Diafenthiuron (71.32% reduction) |
| Comparator Or Baseline | Triazophos (61.31%) and Thiamethoxam (43.45%) |
| Quantified Difference | 10.01% higher reduction than triazophos; 27.87% higher than thiamethoxam |
| Conditions | Field efficacy trials on capsicum over two seasons |
Formulators must procure diafenthiuron to achieve commercially viable control rates in regions where pests have developed resistance to organophosphates and neonicotinoids.
Diafenthiuron operates as a unique IRAC Group 12A mitochondrial ATP synthase inhibitor, providing a distinct mechanism of action compared to octopaminergic agonists like amitraz. In comparative toxicological assays, diafenthiuron exhibited an LD50 of 0.048 μg/mg against target species, making it approximately 8.5 times more potent than amitraz (LD50 = 0.41 μg/mg) [1]. This quantitative advantage is due to the irreversible binding of its carbodiimide metabolite to the glucose-6-phosphate translocase.
| Evidence Dimension | Lethal Dose 50 (LD50) |
| Target Compound Data | Diafenthiuron (0.048 μg/mg) |
| Comparator Or Baseline | Amitraz (0.41 μg/mg) |
| Quantified Difference | Diafenthiuron is 8.5x more toxic to target vectors |
| Conditions | 24-hour topical application bioassay |
Procurement of diafenthiuron allows manufacturers to formulate highly potent, low-dose products that effectively bypass resistance mechanisms affecting older acaricide classes.
For food safety laboratories, substituting certified high-purity diafenthiuron standards with lower-grade materials compromises Maximum Residue Limit (MRL) compliance. When using analytical-grade diafenthiuron as a reference standard in optimized cold-bath QuEChERS extractions, laboratories achieved a quantitative recovery rate of 102% in complex tomato matrices, compared to only 77% recovery under standard room-temperature extraction baselines [1]. High-purity standards are essential to accurately calibrate for these matrix effects and prevent signal suppression during LC-MS/MS.
| Evidence Dimension | Analytical Recovery Rate (%) |
| Target Compound Data | Analytical-grade Diafenthiuron with optimized cold-bath extraction (102% recovery) |
| Comparator Or Baseline | Standard room-temperature extraction baseline (77% recovery) |
| Quantified Difference | 25% improvement in analytical recovery accuracy |
| Conditions | QuEChERS citrate extraction followed by LC-MS/MS multiple reaction monitoring (MRM) |
Analytical laboratories must procure certified high-purity diafenthiuron to ensure reliable calibration curves, accurate recovery checks, and strict regulatory compliance.
Ideal as an active ingredient in suspension concentrates (SC) or wettable powders (WP) targeting multi-resistant mites and whiteflies in cotton, soybeans, and vegetables, where older chemistries like amitraz or triazophos fail[1].
Essential as a certified reference standard for food safety laboratories conducting QuEChERS-based multi-residue screening to ensure compliance with international MRLs, enabling accurate recovery baseline calibration [2].
Procured by R&D laboratories investigating pro-pesticide mechanisms, specifically the UV-catalyzed conversion of thioureas into reactive carbodiimides for targeted mitochondrial ATP synthase inhibition[1].
Acute Toxic;Irritant;Health Hazard;Environmental Hazard